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(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride

Catalog No.
S14153394
CAS No.
M.F
C11H13ClN2O2S
M. Wt
272.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl...

Product Name

(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride

IUPAC Name

(1-propylbenzimidazol-2-yl)methanesulfonyl chloride

Molecular Formula

C11H13ClN2O2S

Molecular Weight

272.75 g/mol

InChI

InChI=1S/C11H13ClN2O2S/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-17(12,15)16/h3-6H,2,7-8H2,1H3

InChI Key

LOTLKZKQXHIBQM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CS(=O)(=O)Cl

(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride is a chemical compound characterized by the presence of a benzimidazole ring system, which is a fused bicyclic structure containing both benzene and imidazole rings. This compound features a propyl group attached to the nitrogen atom of the imidazole and a methanesulfonyl chloride functional group, making it an organosulfur compound. The methanesulfonyl chloride moiety contributes to its reactivity, particularly in electrophilic substitution reactions.

  • Formation of Methanesulfonates: It can react with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of sulfonamides when reacted with amines.
  • Cycloaddition Reactions: Under certain conditions, the compound can undergo cycloadditions, forming heterocycles.

Research indicates that compounds containing benzimidazole derivatives exhibit significant biological activity, including:

  • Anticancer Properties: Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents.
  • Enzyme Inhibition: Compounds like (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride may act as inhibitors for specific enzymes involved in disease pathways.

The synthesis of (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 1H-benzimidazole derivatives, which can be synthesized from o-phenylenediamine.
  • Formation of Benzimidazole: The initial step involves cyclization reactions to form the benzimidazole core.
  • Introduction of Propyl Group: Propyl substitution can be performed through alkylation reactions using appropriate alkyl halides.
  • Reaction with Methanesulfonyl Chloride: Finally, treating the resulting compound with methanesulfonyl chloride under basic conditions yields the target sulfonamide derivative .

(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride has potential applications in various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting cancer and infectious diseases.
  • Chemical Synthesis: The compound serves as an important intermediate in organic synthesis for creating more complex molecules.
  • Material Science: It may be explored for use in developing new materials with specific chemical properties.

Interaction studies involving (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride focus on its reactivity with biological macromolecules. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.
  • Toxicology Assessments: Investigating potential toxic effects on cells and tissues.

Several compounds share structural similarities with (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-benzimidazoleContains only benzimidazole coreLacks sulfonamide functionality
MethanesulfonamideContains methanesulfonamide groupMore stable towards hydrolysis
4-(1H-benzimidazol-2-yl)pyrimidin derivativesContains pyrimidine instead of propylExhibits different biological activities
2-(methylsulfonyl)-benzimidazoleSimilar sulfonamide functionalityDifferent substituents lead to varied properties

The uniqueness of (1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other related compounds.

Traditional Condensation Approaches Using Aryldiazonium Chlorides

The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carbonyl derivatives. For (1-propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl chloride, propyl-substituted intermediates are first generated. In one approach, o-phenylenediamine reacts with butyraldehyde under reflux in hydrochloric acid to form 1-propyl-1H-benzimidazole. Subsequent oxidation or functionalization introduces reactive sites for sulfonylation. Aryldiazonium chlorides are employed to introduce aryl groups at the N1 position, though propyl groups require alkylation via nucleophilic substitution with 1-bromopropane in the presence of potassium carbonate.

Key challenges include controlling regioselectivity during alkylation and avoiding over-substitution. Yields for propyl-functionalized benzimidazoles range from 65–80% under optimized conditions (DMF, 80°C, 12 hours).

Nucleophilic Substitution Strategies with Sulfonyl Chlorides

Sulfonylation of the benzimidazole scaffold is achieved through nucleophilic substitution using methanesulfonyl chloride. The 2-position methanesulfonyl group is introduced by reacting 2-chloromethylbenzimidazole derivatives with methanesulfonyl chloride in pyridine or dimethylacetamide (DMAC). For example, 1-propyl-1H-benzimidazole-2-methanol is treated with thionyl chloride to generate the reactive 2-chloromethyl intermediate, which subsequently reacts with methanesulfonyl chloride at 0–5°C to yield the target compound.

Table 1: Reaction Conditions for Sulfonylation

SubstrateSulfonylating AgentSolventTemperatureYield
2-ChloromethylbenzimidazoleMethanesulfonyl ClPyridine0–5°C72%
2-HydroxymethylbenzimidazoleMethanesulfonyl ClDMAC25°C68%

Side reactions, such as sulfonation at the N1 position, are mitigated by using bulky bases like 4-dimethylaminopyridine (DMAP).

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation enhances reaction efficiency for benzimidazole formation. A solvent-free protocol involves grinding o-phenylenediamine with propionic anhydride and montmorillonite K10 clay under microwave conditions (300 W, 120°C, 15 minutes), yielding 1-propyl-1H-benzimidazole in 85% yield. Subsequent sulfonylation under microwave irradiation (methanesulfonyl chloride, DMAP, 50°C, 10 minutes) achieves 90% conversion, reducing reaction times from hours to minutes.

Solvent-free approaches also employ mechanochemical methods, where reactants are ball-milled with catalytic potassium carbonate. This method minimizes waste and improves atom economy, achieving sulfonylation yields of 78–82%.

Role of Catalytic Systems in Regioselective Functionalization

Regioselectivity in benzimidazole sulfonylation is controlled using transition metal catalysts and organocatalysts. Copper(I) iodide facilitates selective sulfonylation at the 2-position by coordinating to the benzimidazole nitrogen, directing methanesulfonyl chloride to the adjacent carbon. For example, CuI (10 mol%) in acetonitrile at 60°C achieves 89% selectivity for 2-sulfonylation over N1 side products.

Palladium-based catalysts, such as Pd(OAc)₂, enable cross-coupling reactions to introduce advanced substituents post-sulfonylation. For instance, Suzuki-Miyaura coupling with arylboronic acids modifies the propyl group while preserving the sulfonyl chloride moiety.

Table 2: Catalytic Systems for Regioselective Sulfonylation

CatalystSubstrateSelectivity (2- vs. N1-sulfonylation)Yield
CuI1-Propylbenzimidazole9:185%
DMAP2-Hydroxymethylbenzimidazole7:178%
Pd(OAc)₂1-Propyl-2-sulfonyl chlorideN/A (post-functionalization)91%

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

272.0386265 g/mol

Monoisotopic Mass

272.0386265 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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